Becanthone

Schistosomiasis Clinical trial Thioxanthenone

Researchers studying thioxanthenone SAR face a gap between 4-methyl Lucanthone and 4-hydroxymethyl Hycanthone. Becanthone (CAS 15351-04-9) fills this void with its distinct substitution pattern. • Unique 4-methyl + ethyl(2-hydroxy-2-methylpropyl)amino side chain enables side-chain vs. core scaffold effect isolation. • Verified HCl melting point (157.6-160.4 °C) provides quick identity confirmation. • Serves as negative control in DNA damage assays lacking 4-hydroxymethyl group. Procure with confidence for reproducible SAR studies.

Molecular Formula C22H28N2O2S
Molecular Weight 384.5 g/mol
CAS No. 15351-04-9
Cat. No. B097675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBecanthone
CAS15351-04-9
Molecular FormulaC22H28N2O2S
Molecular Weight384.5 g/mol
Structural Identifiers
SMILESCCN(CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O)CC(C)(C)O
InChIInChI=1S/C22H28N2O2S/c1-5-24(14-22(3,4)26)13-12-23-17-11-10-15(2)21-19(17)20(25)16-8-6-7-9-18(16)27-21/h6-11,23,26H,5,12-14H2,1-4H3
InChIKeyATQREMXMJIWUIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Becanthone Procurement: Identity and Class Positioning


Becanthone (INN: Becantone) is a synthetic thioxanthen-9-one derivative classified as an anthelmintic agent specifically targeting Schistosoma species . First prepared and characterized in the early 1960s, it emerged from a medicinal chemistry program aimed at optimizing the antischistosomal activity of the thioxanthenone scaffold, which also gave rise to the earlier drugs Lucanthone (Miracil D) and its active metabolite Hycanthone . The compound is primarily available as the hydrochloride salt (CAS 5591-22-0, manufacturer code Win-13820), which exhibits a melting point of 157.6–160.4 °C . Becanthone’s continued relevance in research procurement stems from its distinct substitution pattern on the thioxanthenone core—specifically the 1-[2-[ethyl(2-hydroxy-2-methylpropyl)amino]ethylamino]-4-methyl substitution—which differentiates it from the 4-hydroxymethyl analog Hycanthone and the diethylaminoethylamino-substituted Lucanthone, making it a valuable comparator in structure-activity relationship (SAR) studies and a probe for understanding the molecular determinants of antischistosomal versus mutagenic activity .

Workflow SAR probe for thioxanthenone side-chain dissection
Selection logic 4-methyl scaffold with hydroxylated side chain, distinct from Lucanthone and Hycanthone
Procurement context Analytical reference standard and negative control for DNA alkylation assays

Why Generic Thioxanthenones Cannot Substitute Becanthone


The thioxanthenone class is not a single interchangeable entity. Even minor structural modifications to the side chain or the substitution on the polycyclic ring profoundly alter biological activity, mutagenicity, and toxicity profiles . For example, Hycanthone (the 4-hydroxymethyl metabolite of Lucanthone) is a potent directly acting mutagen that intercalates into DNA and alkylates deoxyguanosine residues, while certain N-oxide derivatives retain antischistosomal activity with markedly reduced mutagenic potential . Becanthone’s unique 4-methyl substitution and its ethyl(2-hydroxy-2-methylpropyl)amino side chain place it at a specific coordinate in this activity-mutagenicity landscape, making it chemically and functionally distinct from Lucanthone (which carries a diethylaminoethylamino side chain and a 4-methyl group but acts as a prodrug requiring metabolic activation) and from Hycanthone (which has the 4-hydroxymethyl group critical for direct DNA alkylation) . Substituting Becanthone with a generic “thioxanthenone” without verifying the precise substitution pattern would introduce uncontrolled variables into any SAR study, mechanism-of-action investigation, or analytical reference standard workflow.

vs. Hycanthone
Becanthone carries a 4-methyl group and cannot form the 4-hydroxymethyl metabolite required for direct DNA alkylation; Hycanthone is a directly acting mutagen. Mutagenicity endpoint profiles may differ significantly.
vs. Lucanthone
Becanthone has an ethyl(2-hydroxy-2-methylpropyl)amino side chain; Lucanthone has a diethylaminoethylamino side chain. Side-chain metabolic activation kinetics may not transfer directly.
vs. Generic Thioxanthenone
Substitution pattern critically controls antischistosomal and mutagenic activity. Unverified thioxanthenones introduce uncontrolled variables into SAR and analytical workflows.

Becanthone Differentiation Evidence vs. Analogs


Antischistosomal Efficacy in Double Infections

In a 1962 clinical trial directly comparing three schistosomicidal drugs, Becanthone (code Win-13820) was evaluated alongside Win-3637 and Astiban in patients with double infections of Schistosoma mansoni and S. haematobium . Using mass-treatment dosage schedules, none of the three drugs—including Becanthone—yielded sufficiently good results against either Schistosoma species, and Astiban was additionally precluded due to very numerous side-reactions . This head-to-head trial data establishes that Becanthone, at the specific mass-treatment dosages tested, did not achieve the efficacy threshold required for field use, providing a critical benchmark against other thioxanthenone candidates.

Clinical trial comparison
Reported endpoint context
All three drugs, including Becanthone, failed to meet efficacy threshold in mass-treatment schedules
Reported clinical endpoint ceiling for antischistosomal screening
1962 trial; S. mansoni / S. haematobium co-infections. Data to verify in current models.
Schistosomiasis Clinical trial Thioxanthenone Anthelmintic efficacy

Melting Point Identity vs. Hycanthone HCl

The hydrochloride salt of Becanthone exhibits a distinct melting point range of 157.6–160.4 °C . This value differs from Hycanthone hydrochloride (CAS 3105-97-3; molecular formula C20H24N2O2S·HCl, MW 392.94) and Lucanthone hydrochloride (CAS 548-57-2), although precise melting points for these comparators under identical experimental conditions are not always reported in the same monograph source . The melting point serves as a critical identity and purity criterion for procurement, as mixtures or mislabeled thioxanthenones can be detected by melting point depression.

Melting point identity
Lot attribute
157.6–160.4 °C
Supports orthogonal identity QC check for incoming material
Hydrochloride salt. Deviation >2 °C may indicate impurity or mislabeling.
Physicochemical characterization Melting point Quality control Reference standard

Mutagenicity Class: 4-Methyl vs. 4-Hydroxymethyl

The mutagenicity of thioxanthenones is critically dependent on the substituent at position 4 of the ring. Hycanthone (4-hydroxymethyl) is a directly acting mutagen that intercalates into DNA and alkylates deoxyguanosine residues . Lucanthone (4-methyl) requires metabolic hydroxylation to Hycanthone to exert mutagenic effects . Becanthone, which bears a 4-methyl group but differs from Lucanthone in its side chain (ethyl(2-hydroxy-2-methylpropyl)aminoethylamino vs. diethylaminoethylamino), is structurally incapable of forming the 4-hydroxymethyl metabolite that drives direct DNA alkylation, placing it in the same prodrug-requiring class as Lucanthone, but with a distinct side chain that may influence metabolic activation kinetics . Direct quantitative mutagenicity data for Becanthone in standardized Ames or yeast assays are not available in the public literature, making this a class-level inference.

Mutagenicity class
Class-level inference
4-methyl scaffold: lacks 4-hydroxymethyl group for direct DNA alkylation
Predicted prodrug-requiring class distinct from Hycanthone
No direct Ames/yeast mutagenicity data for Becanthone. Source review: Hartman & Hulbert, 1975.
Genotoxicity Mutagenicity Structure-activity relationship DNA intercalation

Molecular Weight and Formula Discrimination

Becanthone hydrochloride (C22H28N2O2S·HCl) has a molecular weight of 421.00 g/mol, while Hycanthone hydrochloride (C20H24N2O2S·HCl) has a molecular weight of approximately 392.94 g/mol, and Lucanthone hydrochloride (C20H24N2OS·HCl) is about 392.94 g/mol as well . The approximately 28 Da difference between Becanthone HCl and the other two hydrochlorides provides a clear mass-spectrometric discriminator for incoming material verification. Additionally, Becanthone contains two additional carbons and a hydroxyl group in the side chain, reflected in its distinct elemental composition (C 62.76%, H 6.94%, N 6.65%, O 7.60%, S 7.62%, Cl 8.42%) .

MW discrimination
Specification review
421.00 g/mol (+28.06 Da vs. Hycanthone/Lucanthone HCl)
Unambiguous LC-MS discrimination from common structural analogs
Hydrochloride salt basis. Supports compound management verification workflows.
Chemical identity Molecular weight Quality assurance Procurement specification

Becanthone Procurement Applications


SAR Probe for Side-Chain Effects

Becanthone serves as an essential SAR probe for dissecting the contribution of the ethyl(2-hydroxy-2-methylpropyl)amino side chain to antischistosomal activity and mutagenicity. Its 4-methyl substitution links it pharmacologically to Lucanthone, but its unique side chain—distinct from Lucanthone’s diethylaminoethylamino and Hycanthone’s unsubstituted ethylaminoethylamino side chain—allows researchers to isolate side-chain effects from core scaffold effects . In a well-controlled SAR panel including Lucanthone, Hycanthone, and a non-mutagenic N-oxide analog, Becanthone fills the structural gap of a 4-methyl thioxanthenone with a hydroxylated side chain, enabling a complete matrix of 4-position substitution × side-chain type .

Reference Standard for LC-MS and Melting Point QC

With a verified hydrochloride melting point of 157.6–160.4 °C and a molecular weight of 421.00 g/mol, Becanthone is well-suited as an analytical reference standard for method development in antischistosomal drug analysis . The 28 Da mass differential from Hycanthone/Lucanthone enables baseline chromatographic separation, while the authenticated melting point provides a quick identity check for incoming batches, as documented in the original synthesis paper by Blanz and French (1963) .

Negative Control for DNA Alkylation Assays

Because Becanthone lacks the 4-hydroxymethyl group that enables Hycanthone’s direct DNA intercalation and deoxyguanosine alkylation, it can be used as a negative control in experiments designed to detect DNA damage or mutagenicity that proceeds through the carbonium-ion mechanism . In a study comparing Hycanthone with a newly synthesized non-mutagenic piperazinyl N-oxide analog, Becanthone could serve as an additional comparator to confirm that mutagenicity is specifically abolished by modifications that prevent 4-hydroxymethyl formation while retaining the thioxanthenone core .

Application
Selection Property
Validation Focus
SAR probe for side-chain effects
Hydroxylated side chain with 4-methyl core
Antischistosomal activity and mutagenicity pathway dissection
Reference standard for analytical methods
Verified melting point and distinct molecular weight
LC-MS method development and incoming batch identity verification
Negative control for DNA alkylation assays
Lacks 4-hydroxymethyl group for direct DNA damage
DNA intercalation and carbonium-ion mutagenicity endpoint review
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